2,3-dihydro-1H-pyrrolizin-1-amine
Description
Properties
CAS No. |
18377-83-8 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.171 |
IUPAC Name |
2,3-dihydro-1H-pyrrolizin-1-amine |
InChI |
InChI=1S/C7H10N2/c8-6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5,8H2 |
InChI Key |
YRIQDCAIJWNJJR-UHFFFAOYSA-N |
SMILES |
C1CN2C=CC=C2C1N |
Synonyms |
1H-Pyrrolizine,1-amino-2,3-dihydro-(8CI) |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
The nitrile group in 7a-cyano-pyrrolizine undergoes hydrogenolysis under H₂ in the presence of Raney nickel, yielding 2,3-dihydro-1H-pyrrolizin-1-amine. This method, detailed in patents, achieves quantitative conversion at 20°C over 6–24 hours. Key advantages include operational simplicity and avoidance of stoichiometric reagents.
Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄) Reduction
LiAlH₄ selectively reduces the cyano group to a primary amine. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0°C to room temperature, achieving 80–90% yields. However, this method requires careful handling of pyrophoric reagents and generates stoichiometric waste.
Catalytic Enantioselective N-Allylation
Lewis base-catalyzed N-allylation of N-silyl pyrroles with allylic fluorides provides enantioenriched intermediates. Subsequent hydrogenation and Friedel–Crafts cyclization yield 2,3-dihydro-1H-pyrrolizin-1-one, which is converted to the amine via reductive amination.
Key Steps
-
N-Allylation : DABCO (1 mol%) catalyzes the coupling of N-TBS-pyrrole with allylic fluorides in 1,2-dichloroethane (96% yield).
-
Hydrogenation : Pd/C-mediated reduction of the allyl group.
-
Reductive Amination : NaBH₃CN or H₂/Pd converts the ketone to the amine.
Enantioselectivity : Up to 98:2 e.r. using chiral BINOL-phosphoric acid catalysts.
Cyclization of Haloenamine Precursors
Cyclization of 3-(2-haloethylamino)-2-pentenedioate derivatives under basic conditions forms the pyrrolizine core. Subsequent functionalization introduces the amine group.
Process Overview
-
Haloenamine Formation : 2-Haloethylamine hydrohalide reacts with acetonedicarboxylate in water/NaOAc (pH 5–8).
-
Cyclization : Treatment with NaOH or NaOMe in THF induces ring closure.
-
Amination : Mesylation followed by iodide displacement (e.g., NaN₃, then Staudinger reduction).
Yield : 70–85% over three steps.
Postmodification of Cycloadducts
[6 + 2] Cycloadditions between pyrrole-2-methides and aldehydes generate bicyclic intermediates. Oxidation and reduction sequences convert hydroxyl or ketone groups to amines.
Organocatalytic Approach
Chiral BINOL-phosphoric acid catalyzes the cycloaddition of 1H-pyrrole-2-carbinols with aryl acetaldehydes, producing pyrrolizin-3-ols. Oxidation to lactams (Dess–Martin periodinane) followed by LiAlH₄ reduction yields the amine.
Conditions
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield | Stereocontrol | Scalability |
|---|---|---|---|---|
| Cyano Reduction | H₂/Raney Ni or LiAlH₄ | 80–95% | Racemic | Industrial |
| Nucleophilic Substitution | LiI, Amines | 83–99% | >20:1 dr | Moderate |
| Enantioselective Allylation | Chiral BINOL-PA, DABCO | 66–96% | Up to 98:2 e.r. | Lab-scale |
| Haloenamine Cyclization | NaOH, NaOMe | 70–85% | Diastereoselective | Pilot-scale |
| Cycloaddition/Oxidation | Dess–Martin periodinane | 65–83% | 65% ee (asymmetric) | Lab-scale |
Q & A
Q. What are the key challenges in synthesizing 2,3-dihydro-1H-pyrrolizin-1-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of pyrrolizines often involves cyclization of propargylamines or reductive amination of ketones. For this compound, key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-reduction). A stepwise approach is recommended:
- Step 1: Use Pd-catalyzed cross-coupling to introduce substituents to the pyrrolizine core, as seen in analogous pyrazole derivatives .
- Step 2: Optimize reductive amination with NaBH(OAc)₃ in dichloromethane at 0–5°C to preserve the amine group .
- Validation: Monitor reaction progress via LC-MS and adjust pH to stabilize intermediates.
Table 1: Common Side Reactions and Mitigation Strategies
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Over-reduction | Excess reducing agent | Use stoichiometric NaBH₄ instead of BH₃ |
| Ring-opening | Acidic conditions | Buffer with NaHCO₃ during workup |
| Polymerization | High temperature | Conduct reactions under inert gas (N₂/Ar) |
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer: X-ray crystallography is the gold standard. For preliminary analysis:
- SHELXL Refinement: Use SHELXL for small-molecule refinement (high-resolution data > 0.8 Å) to resolve hydrogen-bonding networks .
- ORTEP-3 Visualization: Generate 3D ellipsoid plots to validate bond angles and torsional strain (e.g., C-N-C angles ~109.5° for sp³ hybridization) .
- Complementary Methods: Compare with NMR (¹H-¹H NOESY for spatial proximity) and IR (N-H stretching at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for pyrrolizine derivatives?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition) often arise from assay conditions or conformational flexibility. A hybrid workflow is advised:
- Molecular Dynamics (MD): Simulate ligand-receptor binding using AMBER or GROMACS. Focus on pyrrolizine’s puckered ring conformation, which affects binding pocket accessibility .
- Docking Validation: Cross-validate with AutoDock Vina, using cryo-EM structures (if available) to account for protein flexibility.
- Statistical Analysis: Apply ANOVA to compare activity across assays, controlling for variables like pH and solvent (DMSO vs. saline) .
Table 2: Common Data Contradictions and Solutions
| Contradiction | Likely Source | Resolution Strategy |
|---|---|---|
| Varied IC₅₀ values | Solvent polarity | Standardize assays to 1% DMSO |
| Inconsistent SAR | Conformational isomers | Use constrained analogs (e.g., methyl-substituted pyrrolizines) |
| Off-target effects | Impurity ≥5% | Purify via prep-HPLC (C18 column, 0.1% TFA) |
Q. What strategies improve the stability of this compound in aqueous solutions for in vitro studies?
Methodological Answer: Pyrrolizines are prone to hydrolysis under basic conditions. Stabilization methods include:
- pH Buffering: Maintain pH 6.5–7.0 with phosphate buffer to prevent deprotonation of the amine group .
- Lyophilization: Freeze-dry the compound with trehalose (1:1 mass ratio) to protect against oxidative degradation .
- Chelation: Add EDTA (0.1 mM) to sequester metal ions that catalyze decomposition .
Q. How do structural modifications to the pyrrolizine core affect its interaction with cytochrome P450 enzymes?
Methodological Answer: Substituents at positions 2 and 3 significantly alter metabolic pathways:
- Methyl Groups: Introduce at C2 to reduce CYP3A4-mediated oxidation (steric hindrance) .
- Fluorine Substitution: Fluorinate C3 to enhance metabolic stability (C-F bonds resist cleavage) .
- Assay Design: Use human liver microsomes (HLMs) with LC-MS/MS to quantify metabolites. Compare with control compounds like midazolam (CYP3A4 probe) .
Key Resources for Methodological Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
